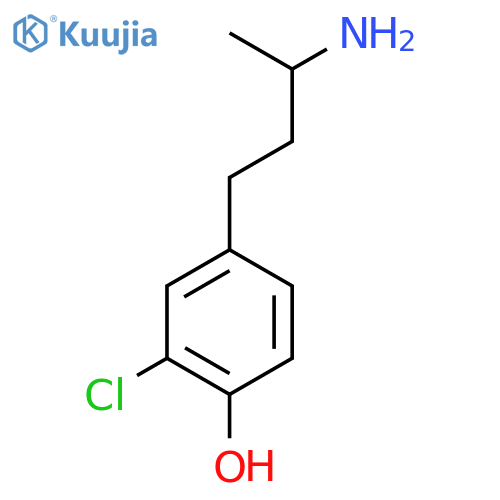Cas no 1329778-68-8 (4-(3-aminobutyl)-2-chlorophenol)

1329778-68-8 structure
商品名:4-(3-aminobutyl)-2-chlorophenol
4-(3-aminobutyl)-2-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(3-aminobutyl)-2-chlorophenol
- 1329778-68-8
- EN300-1982010
-
- インチ: 1S/C10H14ClNO/c1-7(12)2-3-8-4-5-10(13)9(11)6-8/h4-7,13H,2-3,12H2,1H3
- InChIKey: WSFHFJIGWWJLSI-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)CCC(C)N)O
計算された属性
- せいみつぶんしりょう: 199.0763918g/mol
- どういたいしつりょう: 199.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-(3-aminobutyl)-2-chlorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982010-0.5g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 0.5g |
$1111.0 | 2023-09-16 | ||
| Enamine | EN300-1982010-5.0g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 5g |
$3355.0 | 2023-06-02 | ||
| Enamine | EN300-1982010-0.25g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 0.25g |
$1065.0 | 2023-09-16 | ||
| Enamine | EN300-1982010-0.1g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 0.1g |
$1019.0 | 2023-09-16 | ||
| Enamine | EN300-1982010-2.5g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 2.5g |
$2268.0 | 2023-09-16 | ||
| Enamine | EN300-1982010-0.05g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 0.05g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1982010-10.0g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 10g |
$4974.0 | 2023-06-02 | ||
| Enamine | EN300-1982010-1.0g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1982010-5g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 5g |
$3355.0 | 2023-09-16 | ||
| Enamine | EN300-1982010-10g |
4-(3-aminobutyl)-2-chlorophenol |
1329778-68-8 | 10g |
$4974.0 | 2023-09-16 |
4-(3-aminobutyl)-2-chlorophenol 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1329778-68-8 (4-(3-aminobutyl)-2-chlorophenol) 関連製品
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
